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Compound of Interest

Compound Name: 4'-(tert-Butyl)propiophenone

Cat. No.: B1269827 Get Quote

4'-(tert-Butyl)propiophenone: A Technical Guide
CAS Number: 71209-71-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4'-(tert-Butyl)propiophenone
(CAS No. 71209-71-7), a substituted aromatic ketone. The document details its chemical and

physical properties, outlines a general synthesis methodology, and presents available spectral

data. Despite a thorough review of scientific literature, no significant biological activity or

implication in signaling pathways has been reported for this specific compound to date. This

guide is intended to serve as a foundational resource for researchers and professionals in drug

development and chemical synthesis, highlighting the current knowledge and identifying the

clear gap in the biological evaluation of this molecule.

Chemical and Physical Properties
4'-(tert-Butyl)propiophenone is a clear, colorless to light orange liquid.[1] Its fundamental

properties are summarized in the table below, compiled from various chemical data sources.
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Property Value References

CAS Number 71209-71-7 [2]

Molecular Formula C₁₃H₁₈O [2][3]

Molecular Weight 190.28 g/mol [3]

IUPAC Name
1-(4-tert-butylphenyl)propan-1-

one
[2]

Synonyms
p-tert-Butylpropiophenone, 4-

tert-Butylpropionylbenzene
[4]

Boiling Point 162 °C / 5 mmHg [4]

Density 0.96 g/cm³ [5]

Refractive Index 1.5160 - 1.5190 [5]

Appearance
Clear, colorless to light orange

liquid
[1]

LogP 3.93 [6]

Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of 4'-(tert-
Butyl)propiophenone is not readily available in the public domain. However, its synthesis can

be conceptually understood as a Friedel-Crafts acylation reaction.

General Experimental Protocol: Friedel-Crafts Acylation
The synthesis of 4'-(tert-Butyl)propiophenone would typically involve the reaction of tert-

butylbenzene with propionyl chloride or propionic anhydride in the presence of a Lewis acid

catalyst, such as anhydrous aluminum chloride (AlCl₃).

Reaction Scheme:
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Caption: General reaction scheme for the synthesis of 4'-(tert-Butyl)propiophenone.

Methodology:

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl) is

charged with a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) and

anhydrous aluminum chloride.

Addition of Acylating Agent: Propionyl chloride is added dropwise to the stirred suspension of

aluminum chloride at a low temperature (typically 0-5 °C) to form the acylium ion complex.

Addition of Aromatic Substrate: tert-Butylbenzene is then added dropwise to the reaction

mixture, maintaining the low temperature.

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and

hydrochloric acid. The organic layer is separated, washed with water, a dilute sodium

bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄

or Na₂SO₄).

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by vacuum distillation to yield 4'-(tert-Butyl)propiophenone.
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Note: This is a generalized procedure. The specific amounts of reagents, reaction times, and

temperatures would need to be optimized for this particular synthesis.

Spectral Data
While spectral data for 4'-(tert-Butyl)propiophenone is referenced in several databases,

detailed, high-resolution spectra with peak assignments are not publicly available. The

following tables summarize the expected spectral characteristics based on the compound's

structure and data from similar compounds.

¹H NMR Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 d 2H

Aromatic protons

ortho to the carbonyl

group

~7.4 d 2H

Aromatic protons

meta to the carbonyl

group

~2.9 q 2H

-CH₂- (methylene

protons of the propyl

group)

~1.3 s 9H
-C(CH₃)₃ (tert-butyl

protons)

~1.1 t 3H
-CH₃ (methyl protons

of the propyl group)

¹³C NMR Spectroscopy
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Chemical Shift (δ) ppm Assignment

~200 C=O (carbonyl carbon)

~155 Aromatic C-C(CH₃)₃

~135 Aromatic C-C=O

~128 Aromatic CH (ortho to carbonyl)

~125 Aromatic CH (meta to carbonyl)

~35 -C(CH₃)₃ (quaternary carbon of tert-butyl group)

~31 -CH₂- (methylene carbon of the propyl group)

~31 -C(CH₃)₃ (methyl carbons of tert-butyl group)

~8 -CH₃ (methyl carbon of the propyl group)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2960 Strong C-H stretch (aliphatic)

~1680 Strong C=O stretch (aromatic ketone)

~1600 Medium C=C stretch (aromatic ring)

~1460 Medium C-H bend (aliphatic)

~1270 Medium C-C stretch

~830 Strong
C-H bend (para-disubstituted

aromatic)

Mass Spectrometry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity Assignment

190 Moderate [M]⁺ (Molecular ion)

175 High [M - CH₃]⁺

161 Base Peak [M - C₂H₅]⁺ (α-cleavage)

146 Moderate [M - C₂H₅ - CH₃]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

57 High [C₄H₉]⁺ (tert-butyl cation)

Biological Activity and Signaling Pathways
A comprehensive search of the scientific literature and toxicology databases did not yield any

specific studies on the biological activity, mechanism of action, or involvement in signaling

pathways for 4'-(tert-Butyl)propiophenone.

While structurally related compounds, such as various tert-butylated phenols, have been

investigated for their endocrine-disrupting properties and other biological effects, no such data

is currently available for 4'-(tert-Butyl)propiophenone.[1][7] This represents a significant

knowledge gap and an area for potential future research.

Experimental Workflows
Given the lack of biological studies, this section provides a conceptual workflow for the initial

screening of 4'-(tert-Butyl)propiophenone for potential biological activity.
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Initial Biological Screening
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Caption: A conceptual workflow for the initial biological evaluation of 4'-(tert-
Butyl)propiophenone.

Conclusion
4'-(tert-Butyl)propiophenone is a well-characterized organic compound in terms of its

physicochemical properties. Its synthesis via Friedel-Crafts acylation is a standard and

predictable process in organic chemistry. However, a striking lack of information exists

regarding its biological effects. For researchers and professionals in drug discovery and

development, this compound represents an unexplored chemical entity. The absence of any

reported biological activity, either beneficial or toxicological, makes it a blank slate for
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investigation. Future studies are warranted to explore its potential interactions with biological

systems, which could uncover novel pharmacological activities or toxicological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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